molecular formula C22H19F2N3O2 B2929883 (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035007-27-1

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2929883
CAS No.: 2035007-27-1
M. Wt: 395.41
InChI Key: AUSFFICMCRIAAD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(2,5-Difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic small molecule developed for advanced oncological research, incorporating a quinazolin-4(3H)-one scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several clinical agents . This compound is of significant interest for investigating new therapeutic strategies, particularly against resistant cancers. Its molecular design features a strategic 2,5-difluorophenyl moiety; fluorination is a common strategy in drug design to modulate properties like metabolic stability, membrane permeability, and binding affinity . The molecule's core structure suggests potential as a multi-kinase inhibitor. The quinazolinone moiety can act as a hinge-binding region, mimicking ATP and enabling the targeting of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A . Inhibition of these kinases can disrupt critical cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. Furthermore, related acryloyl-piperidine derivatives have demonstrated potent activity boost and apoptosis induction in challenging models of pancreatic carcinoma, corroborated by the suppression of phospho-STAT3 levels . This makes the compound a valuable candidate for probing synthetic lethal approaches and overcoming drug resistance mechanisms, such as resistance to EGFR-tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) . This product is intended for research purposes in biochemical and cell-based assays and is strictly not for human diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c23-16-8-9-19(24)15(12-16)7-10-21(28)26-11-3-4-17(13-26)27-14-25-20-6-2-1-5-18(20)22(27)29/h1-2,5-10,12,14,17H,3-4,11,13H2/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSFFICMCRIAAD-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of the quinazolin-4(3H)-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Research indicates that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds like BIQO-19, which share structural similarities with this compound, demonstrate potent inhibition of non-small cell lung cancer (NSCLC) cell lines. The sulforhodamine B (SRB) assay revealed that these derivatives can effectively inhibit cell growth in both EGFR-TKI-sensitive and resistant cell lines, suggesting their potential as effective anticancer agents .

The primary mechanism through which quinazolin-4(3H)-one derivatives exert their antiproliferative effects appears to be through the inhibition of aurora kinase A, a key regulator of cell division. Studies have shown that these compounds can significantly reduce the activity and expression levels of aurora kinase A in cancer cells, leading to decreased cell survival rates . The correlation between aurora kinase A expression and overall survival in lung cancer patients further underscores the therapeutic potential of targeting this kinase .

Additional Biological Activities

Beyond their anticancer properties, quinazolin-4(3H)-one derivatives exhibit a range of other biological activities:

  • Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship studies indicate that modifications in the quinazolinone core can enhance antibacterial potency .
  • Antioxidant Properties : Certain derivatives demonstrate significant radical scavenging activity through assays such as DPPH and ABTS. These compounds have been found to possess better antioxidant capacity than standard reference antioxidants like ascorbic acid .

Case Studies

Several case studies highlight the effectiveness of quinazolin-4(3H)-one derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various quinazolinone-thiazole hybrids on prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The findings indicated that specific compounds exhibited IC50 values as low as 10 μM, demonstrating potent growth inhibition .
  • In Vivo Efficacy : In animal models, certain quinazolinone derivatives have been tested for their pharmacokinetic properties and therapeutic efficacy. One study reported favorable pharmacokinetics and significant reduction in infection severity in a mouse model treated with a related compound .

Data Tables

Compound NameTarget ActivityIC50 (μM)Reference
BIQO-19NSCLC Cell Lines10
Compound A3PC3 Cell Line10
Compound 27MRSA5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound’s closest analogs include other quinazolin-4(3H)-one derivatives and acryloyl-piperidine hybrids. Below is a comparative analysis:

Compound Structural Features Similarity Score Molecular Weight Reported Activity
(E)-3-(1-(3-(2,5-Difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one (Target Compound) Quinazolinone core, (E)-acryloyl group, 2,5-difluorophenyl, piperidine linker Reference ~397.4 g/mol¹ Kinase inhibition (inferred from analogs)
3-(1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Quinazolinone core, 5-methylisoxazole-carbonyl, piperidine linker 0.79 (analogous) 338.4 g/mol Anticancer (preclinical)
N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)acrylamide Quinazolinone core, acrylamide substituent, 3-bromophenyl 0.52 ~370.2 g/mol EGFR inhibition (IC₅₀ = 12 nM)
CAS 1769-24-0 Quinazolinone core, unsubstituted piperidine 0.89 ~264.3 g/mol Antifungal, moderate kinase activity

¹Calculated based on molecular formula (C₂₂H₁₈F₂N₃O₂).

Key Observations :

  • The target compound’s 2,5-difluorophenyl group distinguishes it from bromophenyl or unsubstituted analogs, enhancing metabolic stability and target selectivity compared to CAS 1769-24-0 .
  • The similarity score (0.89 for CAS 1769-24-0) reflects shared quinazolinone and piperidine motifs but highlights the critical role of fluorinated substituents in biological performance .
Physicochemical and Computational Comparisons
  • Tanimoto Similarity: Using Morgan fingerprints, the target compound shows moderate similarity (0.52–0.89) to other quinazolinones, with divergence arising from substituent electronegativity and steric bulk .
  • CMC Values: Fluorinated analogs often exhibit lower critical micelle concentrations (CMC) compared to non-halogenated compounds, as seen in quaternary ammonium analogs (e.g., BAC-C12: CMC ~3.7–8.3 mM) . This suggests improved membrane interaction for the target compound.

Research Findings and Implications

  • Virtual Screening Relevance : The compound’s high similarity to kinase inhibitors supports its prioritization in ligand-based virtual screening (VS) campaigns, adhering to the "similar property principle" .
  • Activity Cliffs: Despite structural similarity, minor substitutions (e.g., fluorine vs. bromine) can lead to significant activity differences, termed "activity cliffs" . For example, the 2,5-difluorophenyl group may enhance target residence time over bromophenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.